![molecular formula C16H14Cl2N4O2 B4500556 5-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B4500556.png)
5-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide
Vue d'ensemble
Description
5-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C16H14Cl2N4O2 and its molecular weight is 365.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.0493811 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
Research has explored the antitumor properties of imidazole derivatives. For instance, Stevens et al. (1984) investigated the antitumor efficacy of imidazotetrazines, showing their potential against leukemia (Stevens et al., 1984). Additionally, Silvestri et al. (2004) identified imidazole analogs of fluoxetine demonstrating potent anti-Candida activity, indicating their utility in treating fungal infections (Silvestri et al., 2004).
Synthesis and Biological Screening
The synthesis and biological activity of various imidazole derivatives have been a significant focus. Guna et al. (2009) synthesized imidazoline compounds and assessed their activity against bacteria and fungi, highlighting the compound's potential in antimicrobial applications (Guna et al., 2009). Similarly, research by Khalifa et al. (2015) involved synthesizing novel arylazothiazole disperse dyes containing selenium for textile applications, also exhibiting significant antitumor and antimicrobial activities (Khalifa et al., 2015).
Chemical Synthesis and Characterization
The chemical synthesis of imidazole derivatives and their characterization also forms an important part of scientific research in this area. Studies such as those conducted by Dickens et al. (1991) focus on synthesizing novel compounds like 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, which exhibit specific antibacterial activity against anaerobic bacteria (Dickens et al., 1991).
Anticonvulsant Activity
Investigations into the anticonvulsant properties of imidazole compounds have been conducted, such as the study by Aktürk et al. (2002), who synthesized and tested various omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives for their efficacy against seizures (Aktürk et al., 2002).
Material Science Applications
Research by Ghaemy et al. (2009) on synthesizing polyamides with bulky triaryl imidazole pendent groups represents the application of imidazole derivatives in material sciences. These polyamides exhibited good thermal stability and solubility in polar aprotic solvents, indicating their potential in various industrial applications (Ghaemy et al., 2009).
Propriétés
IUPAC Name |
5-(2,4-dichlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2/c17-11-2-3-12(13(18)8-11)15-9-14(21-24-15)16(23)20-4-1-6-22-7-5-19-10-22/h2-3,5,7-10H,1,4,6H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHZVAWQXAEENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


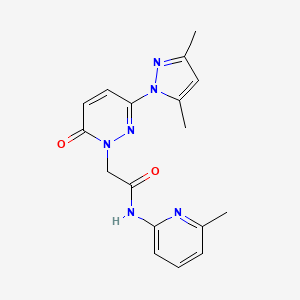
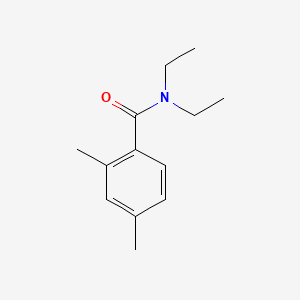
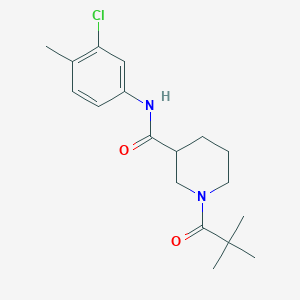
![4-{6-[4-(phenylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4500493.png)
![N-(1-benzylpiperidin-4-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B4500496.png)
![1-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B4500502.png)
![N-{[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}alanine](/img/structure/B4500507.png)
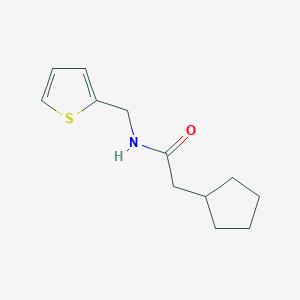
![N-[2-(aminocarbonyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4500535.png)

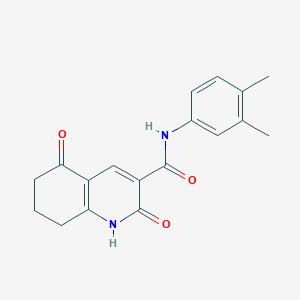
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B4500566.png)
![1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B4500573.png)
![N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B4500578.png)
